Cyclohexyl 1-amino-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate
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Overview
Description
CYCLOHEXYL1-AMINO-4-NITROANTHRAQUINONE-2-CARBOXYLATE is a complex organic compound with the molecular formula C21H18N2O6 and a molar mass of 394.38 g/mol . This compound is part of the anthraquinone family, which is known for its diverse applications in various fields such as dyes, pigments, and pharmaceuticals.
Preparation Methods
The synthesis of CYCLOHEXYL1-AMINO-4-NITROANTHRAQUINONE-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of the anthraquinone core. The synthetic route often includes nitration, amination, and carboxylation reactions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
CYCLOHEXYL1-AMINO-4-NITROANTHRAQUINONE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
CYCLOHEXYL1-AMINO-4-NITROANTHRAQUINONE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its antimicrobial properties, making it a candidate for new antibiotic development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of CYCLOHEXYL1-AMINO-4-NITROANTHRAQUINONE-2-CARBOXYLATE involves its interaction with cellular proteins and enzymes. It can inhibit key enzymes involved in cellular processes, leading to the disruption of cell function and ultimately cell death. This compound targets pathways such as DNA replication and protein synthesis, making it effective against rapidly dividing cells like cancer cells .
Comparison with Similar Compounds
CYCLOHEXYL1-AMINO-4-NITROANTHRAQUINONE-2-CARBOXYLATE can be compared with other anthraquinone derivatives such as:
1,4-Diaminoanthraquinone: Known for its use in dye production.
2-Methyl-1,4-naphthoquinone: Used in the synthesis of vitamin K analogs.
9,10-Anthraquinone: A basic structure used in various chemical syntheses.
CYCLOHEXYL1-AMINO-4-NITROANTHRAQUINONE-2-CARBOXYLATE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H18N2O6 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
cyclohexyl 1-amino-4-nitro-9,10-dioxoanthracene-2-carboxylate |
InChI |
InChI=1S/C21H18N2O6/c22-18-14(21(26)29-11-6-2-1-3-7-11)10-15(23(27)28)16-17(18)20(25)13-9-5-4-8-12(13)19(16)24/h4-5,8-11H,1-3,6-7,22H2 |
InChI Key |
GKUQETSMVPQNBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Origin of Product |
United States |
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